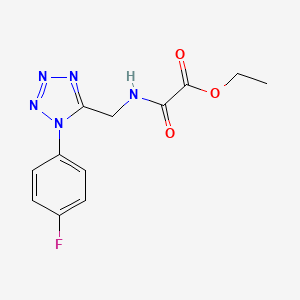

ethyl 2-(((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)amino)-2-oxoacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-(((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)amino)-2-oxoacetate, also known as Etifoxine, is a small molecule drug that has been used as an anxiolytic agent in various countries. Etifoxine was first synthesized in the 1960s by a French pharmaceutical company, Biocodex. Since then, it has been extensively studied for its potential therapeutic effects on anxiety and other related disorders.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

One-Pot Synthesis and Spectral Analysis : A study demonstrated the one-pot synthesis of triazole derivatives including ethyl-2-(1-benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate, highlighting their structural characterization through FT-IR, NMR spectroscopy, and X-ray diffraction analyses. These compounds exhibit monoclinic crystal packing and are stabilized by weak intermolecular hydrogen bonding interactions. The study also delves into Density Functional Theory (DFT) calculations to probe structural properties and frontier molecular orbital analysis for understanding the stability and reactivity of these compounds (Ahmed et al., 2016).

Reactivity and Molecular Docking Studies : The reactivity of certain derivatives was explored, showing potent inhibitory activity towards enzymes like VEGFR-2 and EGFR tyrosine kinases, suggesting their potential as effective anti-cancer agents. Molecular docking studies further supported these findings by highlighting the interaction mechanisms at the molecular level (Riadi et al., 2021).

Biological Evaluation

Antitumor Activities : Novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure were synthesized and evaluated for their antitumor activities against various human cancer cell lines. The pharmacological screening indicated that many compounds exhibited moderate to high levels of antitumor activities, with some showing potent inhibitory activities comparable to 5-fluorouracil (Fang et al., 2016).

Enzyme Inhibition and Docking Studies : Ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetate derivatives were prepared and evaluated for their inhibitory activity against protein tyrosine phosphatase 1B (PTP-1B). The study found that compounds exhibited significant inhibitory activity, with molecular docking suggesting potential bonding modes to the enzyme’s active sites, indicating their potential as therapeutic agents (Navarrete-Vázquez et al., 2012).

Mecanismo De Acción

Target of Action

Compounds with a tetrazole group, like “ethyl 2-(((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)amino)-2-oxoacetate”, are often associated with binding to G protein-coupled receptors (GPCRs) or ion channels, which play crucial roles in signal transduction in cells .

Mode of Action

The compound might interact with its target through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions. The fluorophenyl group could enhance binding affinity and selectivity to the target .

Biochemical Pathways

The compound could potentially influence various biochemical pathways depending on its specific target. For instance, if the compound targets a GPCR, it could affect pathways related to cell signaling, neurotransmission, or immune response .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. The presence of the ethyl group and the fluorophenyl group could potentially enhance its lipophilicity, which might improve its absorption and distribution .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific biological target and pathway it affects. This could range from changes in cell signaling and function to potential therapeutic effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules could influence the compound’s action, efficacy, and stability .

Propiedades

IUPAC Name |

ethyl 2-[[1-(4-fluorophenyl)tetrazol-5-yl]methylamino]-2-oxoacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN5O3/c1-2-21-12(20)11(19)14-7-10-15-16-17-18(10)9-5-3-8(13)4-6-9/h3-6H,2,7H2,1H3,(H,14,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORVXSUQHTJFFDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NCC1=NN=NN1C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)amino)-2-oxoacetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-4-(trifluoromethyl)benzamide](/img/structure/B2577120.png)

![N-(4-acetamidophenyl)-3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2577121.png)

![2-Oxo-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1,2-dihydropyrimidine-5-carboxylic ac](/img/structure/B2577124.png)

![3-Methyl-8-[4-(2-methylpropyl)piperazin-1-yl]-7-(naphthalen-1-ylmethyl)purine-2,6-dione](/img/structure/B2577126.png)

![2-(4-chlorophenoxy)-4-methoxy-N-[(methoxyimino)methyl]nicotinamide](/img/structure/B2577129.png)

![2-chloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-5-nitrobenzamide](/img/structure/B2577131.png)

![(3aS,8aR)-2-(Quinolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B2577134.png)

![2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-cyclopropyl-1,3,4-thiadiazole](/img/structure/B2577136.png)

![1'-Acetyl-6-bromospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B2577137.png)